molecular formula C5H5N5O B13899039 4-methyl-1H-Imidazole-5-carbonyl azide CAS No. 71704-68-2

4-methyl-1H-Imidazole-5-carbonyl azide

Cat. No.: B13899039
CAS No.: 71704-68-2
M. Wt: 151.13 g/mol
InChI Key: IDEIHGRHKDPZHY-UHFFFAOYSA-N
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Description

4-Methyl-1H-Imidazole-5-carbonyl azide is a chemical compound with the molecular formula C5H5N5O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-Imidazole-5-carbonyl azide typically involves the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process often requires the use of a dehydrating agent like thionyl chloride to facilitate the formation of the azide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-Imidazole-5-carbonyl azide can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used to substitute the azide group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-1H-Imidazole-5-carbonyl azide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-Imidazole-5-carbonyl azide involves its interaction with specific molecular targets, such as enzymes or receptors. The azide group can undergo chemical transformations that enable the compound to bind to or modify these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-Imidazole-5-carboxaldehyde: A related compound with an aldehyde group instead of an azide group.

    4-Methyl-1H-Imidazole-5-carboxylic acid: The precursor to 4-Methyl-1H-Imidazole-5-carbonyl azide.

    4-Methyl-1H-Imidazole: The parent imidazole compound without additional functional groups.

Uniqueness

This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

71704-68-2

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5-methyl-1H-imidazole-4-carbonyl azide

InChI

InChI=1S/C5H5N5O/c1-3-4(8-2-7-3)5(11)9-10-6/h2H,1H3,(H,7,8)

InChI Key

IDEIHGRHKDPZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)N=[N+]=[N-]

Origin of Product

United States

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